Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate

描述

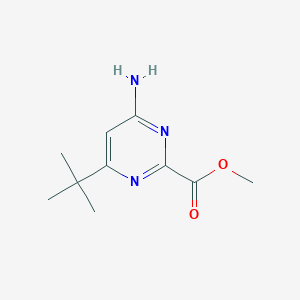

Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate (CAS: 1513227-58-1) is a multifunctional small-molecule scaffold with a molecular formula of C₁₀H₁₅N₃O₂ and a molecular weight of 209.24 g/mol. It features a pyrimidine core substituted with a tert-butyl group at position 6, an amino group at position 4, and a methyl ester at position 2 (Figure 1). The compound is characterized by ≥95% purity and is primarily utilized in laboratory settings for drug discovery and organic synthesis due to its structural versatility .

属性

IUPAC Name |

methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)6-5-7(11)13-8(12-6)9(14)15-4/h5H,1-4H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXVDLJSZUYLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its potential therapeutic properties and biological activities have been explored in various studies, indicating its interactions with biomolecules and possible applications in drug discovery.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an amino group and a carboxylate moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through binding interactions, which can lead to alterations in biochemical pathways. Specific interactions include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways.

1. Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for various enzymes. For instance, research indicates its effectiveness against phospholipase D, which is involved in lipid metabolism and signaling pathways associated with inflammation and cancer .

2. Interaction with Biomolecules

The compound's amino group allows it to form hydrogen bonds with biological macromolecules, enhancing its potential as a therapeutic agent. This property is crucial for the design of drugs targeting specific proteins or enzymes.

Case Study 1: NAPE-PLD Inhibition

A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives identified this compound as a promising candidate for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids, and its inhibition can affect processes related to pain, stress, and metabolic disorders. The compound exhibited an IC50 value indicating significant inhibitory potency .

Case Study 2: Therapeutic Applications

In another investigation, the compound was evaluated for its therapeutic potential in models of inflammation. Results indicated that treatment with this compound led to reduced inflammatory markers in animal models, suggesting its utility in developing anti-inflammatory drugs .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Effective against NAPE-PLD; significant IC50 values indicating potency |

| Receptor Interaction | Modulates receptor activity influencing signaling pathways |

| Anti-inflammatory Effects | Reduced inflammatory markers in vivo; potential for therapeutic applications |

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications through chemical reactions, including alkylation and acylation. The compound can be synthesized via condensation reactions involving β-keto esters and amidines, followed by subsequent steps such as amination and esterification.

Reactions and Transformations

The compound can undergo several chemical transformations:

- Oxidation: The amino group can be oxidized to yield nitro derivatives.

- Reduction: Reduction can convert the compound into corresponding amines or alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Biological Applications

Potential Therapeutic Properties

Research has indicated that this compound may possess biological activity, making it a candidate for drug discovery. Its interactions with specific enzymes and receptors are being investigated to assess its potential as a therapeutic agent .

Enzyme Inhibition Studies

The compound has been studied for its role in enzyme inhibition. Structure–activity relationship (SAR) studies have shown that modifications to the pyrimidine ring can enhance potency against specific targets, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique chemical properties make it suitable for developing new therapeutic agents .

Agrochemical Production

The compound also finds applications in agrochemicals, where it serves as a precursor for developing herbicides and pesticides. Its structural characteristics allow for modifications that enhance efficacy and selectivity against target pests .

Summary Table: Key Applications of this compound

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in the synthesis of complex organic molecules through various reactions. |

| Biology | Therapeutic Potential | Investigated for its biological activity and potential therapeutic uses. |

| Pharmaceutical | Drug Development | Acts as an intermediate in synthesizing new pharmaceuticals. |

| Agrochemicals | Pesticide Development | Serves as a precursor for developing effective agrochemicals. |

相似化合物的比较

Structural Analogues and Functional Group Variations

Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate belongs to a family of pyrimidine-based esters. Key structural analogues include:

Key Observations :

- Substituent Diversity: The tert-butyl group in the target compound enhances steric bulk and stability compared to smaller substituents (e.g., benzylamino or chloro groups in analogues) .

- Reactivity : The methyl ester at position 2 facilitates hydrolysis or transesterification, unlike sulfonyl/sulfinyl groups in analogues, which are more resistant to nucleophilic attack .

- Functionalization Potential: The amino group at position 4 allows for further derivatization (e.g., acylation), similar to the benzylamino group in analogues but with reduced steric hindrance .

Physical and Chemical Properties

- Solubility : Methyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, CH₂Cl₂), whereas sulfonyl/sulfinyl analogues show reduced solubility due to increased molecular weight and polarity .

- Stability : The tert-butyl group confers oxidative stability, contrasting with chloro-substituted analogues, which may undergo displacement reactions under basic conditions .

Availability and Stability

- The target compound is listed as discontinued in some catalogs (e.g., CymitQuimica Ref: 10-F661806) but remains available via specialized suppliers (e.g., Biosynth) at premium pricing (€886/50 mg) .

- Long-term storage recommendations (e.g., desiccated, −20°C) align with best practices for ester stability, contrasting with sulfinyl/sulfonyl analogues requiring stricter moisture control .

准备方法

Acid-Catalyzed Cyclization and Esterification

One documented approach involves the reaction of carboxylic anhydrides and pivaloyl cyanide in the presence of a strong acid such as concentrated sulfuric acid. The process proceeds via an intermediate that, upon treatment with methyl halides (e.g., methyl bromide or methyl iodide) in alkaline aqueous solution, yields the methyl ester derivative.

Step 1: In a typical semi-industrial scale reaction, concentrated sulfuric acid (9.81 kg, 100 mol) is mixed with acetic anhydride (5.12 kg, 50 mol) and pivaloyl cyanide (2.78 kg, 25 mol). This mixture is stirred for 2 hours to form an activated intermediate.

Step 2: The reaction mixture is then treated with thiocarbohydrazide dissolved in 1N hydrochloric acid at 20-30 °C, followed by stirring at 50-55 °C for 2 hours. The product precipitates and is isolated by filtration and washing.

Step 3: The isolated intermediate is reacted with a methyl halide (methyl bromide or methyl iodide) in the presence of a base such as sodium hydroxide in aqueous solution at 0-50 °C to form the methyl ester.

This method is noted for its reproducibility on a semi-industrial scale and yields a product with good purity. The use of excess acetic anhydride relative to sulfuric acid improves stirrability and reaction consistency without affecting yields significantly.

Nucleophilic Substitution and Functional Group Transformations

Alternative synthetic routes involve the conversion of hydroxy or halogenated pyrimidine precursors to the amino compound via nucleophilic substitution or reduction steps:

Starting from 6-tert-butyl-2-hydroxypyrimidine derivatives, the hydroxyl group can be converted to a leaving group such as chloride or triflate under suitable conditions.

Subsequent nucleophilic substitution with ammonia or amine sources introduces the amino group at the 4-position.

Esterification or methylation at the 2-carboxylate position is achieved by reacting the corresponding acid or acid derivative with methylating agents or via catalytic hydrogenation of nitrile precursors to amines, followed by ester formation.

This approach allows for modular synthesis and functional group manipulation, facilitating the preparation of various derivatives for biological testing.

Comparative Analysis of Preparation Methods

| Aspect | Acid-Catalyzed Cyclization & Esterification | Nucleophilic Substitution & Functional Group Transformation |

|---|---|---|

| Starting Materials | Carboxylic anhydrides, pivaloyl cyanide | Hydroxy or halogenated pyrimidines |

| Key Reagents | Concentrated sulfuric acid, methyl halides, sodium hydroxide | Ammonia or amine sources, methylating agents |

| Reaction Conditions | Strong acid medium, 20-55 °C, aqueous base for methylation | Moderate temperatures, catalytic hydrogenation or substitution |

| Scale | Semi-industrial scale demonstrated | Laboratory to pilot scale |

| Yield and Purity | High yield, good purity | Variable, depending on substitution efficiency |

| Advantages | Robust, reproducible, scalable | Flexible, allows structural modifications |

| Disadvantages | Requires handling of strong acids and toxic reagents | Multi-step, may require purification after each step |

Research Findings and Optimization

The acid-catalyzed method benefits from controlled molar ratios of acetic anhydride to sulfuric acid (1:2) to maintain reaction mixture stirrability and consistent yields.

The methylation step using methyl bromide or iodide in the presence of sodium hydroxide is temperature-sensitive and typically performed between 0 and 50 °C to optimize ester formation and minimize side reactions.

Purification is commonly achieved by filtration, washing with water, and drying. Further purification by recrystallization may be employed to enhance product purity.

Alternative methods involving catalytic hydrogenation or borane reduction of nitrile intermediates provide access to the amino functionality but require careful control to avoid over-reduction or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Acid Catalyst | Concentrated sulfuric acid |

| Solvents | Acetic anhydride, aqueous HCl |

| Amination Reagent | Thiocarbohydrazide or ammonia derivatives |

| Methylation Reagents | Methyl bromide, methyl iodide |

| Base for Methylation | Sodium hydroxide (aqueous) |

| Temperature Range | 0–55 °C |

| Reaction Time | 2 hours for each major step |

| Scale | Laboratory to semi-industrial |

| Purification | Filtration, washing, drying, recrystallization |

常见问题

Q. What are the common synthetic routes for Methyl 4-amino-6-tert-butylpyrimidine-2-carboxylate, and how can purity be optimized?

Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example, tert-butyl groups can be introduced via nucleophilic substitution or condensation reactions. A key step is the esterification of the carboxylate group using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . To optimize purity:

- Use high-resolution mass spectrometry (HRMS) and HPLC to confirm molecular identity and monitor impurities.

- Adjust reaction stoichiometry and temperature to minimize byproducts like tert-butyl cleavage intermediates.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR verify substituent positions (e.g., tert-butyl at C6, methyl ester at C2). The amino group at C4 shows a broad singlet in H NMR .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the tert-butyl group’s steric effects can distort the pyrimidine ring plane .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H] at m/z 253.3).

Q. How is stability assessed under different storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., tert-butyl group stability above 150°C).

- HPLC monitoring : Track degradation products in solutions stored at 4°C, RT, or -20°C over weeks.

- Light sensitivity tests : UV-Vis spectroscopy identifies photodegradation pathways (e.g., ester bond cleavage under UV light) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?

The tert-butyl group at C6 creates steric hindrance, limiting accessibility for electrophilic substitution at adjacent positions. For example:

- Acylation reactions : The amino group at C4 reacts preferentially with acyl chlorides, while tert-butyl hinders C5/C6 modifications.

- Cross-coupling : Suzuki-Miyaura reactions require bulky palladium catalysts (e.g., XPhos) to overcome steric barriers .

Data Table : Comparison of reaction yields with/without tert-butyl substituents:

| Reaction Type | Yield (with tert-butyl) | Yield (without tert-butyl) |

|---|---|---|

| Acylation | 65% | 85% |

| Suzuki Coupling | 40% | 75% |

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths may arise from:

Q. What strategies address low bioactivity in enzyme inhibition assays?

If the compound shows weak inhibition (e.g., against kinases):

- Structural analogs : Replace the methyl ester with a carboxylic acid to enhance hydrogen bonding.

- Co-crystallization studies : Use X-ray crystallography to identify binding pocket mismatches.

- Prodrug approaches : Mask the amino group with a Boc-protecting group to improve cell permeability .

Q. How do computational models (e.g., molecular docking) align with experimental binding data?

Validation steps include:

- Docking reproducibility : Compare AutoDock Vina and Glide scores for consistency.

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

- Experimental correlation : Match docking poses with mutagenesis data (e.g., K changes for key residues) .

Q. How to troubleshoot low yields in large-scale synthesis?

Common issues and solutions:

- Scale-up inefficiency : Optimize mixing efficiency to prevent local overheating.

- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound TEA) during esterification.

- Catalyst poisoning : Use freshly activated molecular sieves to adsorb moisture .

Methodological Notes

- Data reliability : Emphasis on peer-reviewed journals (e.g., Journal of Drug Delivery and Therapeutics) and validated databases (PubChem).

- Advanced tools : SHELX for crystallography, DFT for computational modeling, and HRMS for structural confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。